molecular formula C25H36O2 B167127 2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) CAS No. 88-24-4

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol)

Cat. No.: B167127
CAS No.: 88-24-4
M. Wt: 368.6 g/mol
InChI Key: GPNYZBKIGXGYNU-UHFFFAOYSA-N
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Description

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (CAS 88-24-4), also known as Antioxidant 425, is a synthetic bisphenolic antioxidant with the molecular formula C₂₅H₃₆O₂ and a molecular weight of 368.55 g/mol . It is widely used to inhibit oxidative degradation in natural and synthetic rubbers, resins, and polymers by neutralizing free radicals generated by heat, UV light, or metal catalysts . Its structure features two phenolic rings connected by a methylene bridge, with ethyl and tert-butyl substituents at the 4- and 6-positions, respectively. This configuration enhances steric hindrance, improving stability and antioxidant efficacy .

Properties

IUPAC Name

2-tert-butyl-6-[(3-tert-butyl-5-ethyl-2-hydroxyphenyl)methyl]-4-ethylphenol
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InChI

InChI=1S/C25H36O2/c1-9-16-11-18(22(26)20(13-16)24(3,4)5)15-19-12-17(10-2)14-21(23(19)27)25(6,7)8/h11-14,26-27H,9-10,15H2,1-8H3
Source PubChem
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InChI Key

GPNYZBKIGXGYNU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)CC)C(C)(C)C)O
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Molecular Formula

C25H36O2
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DSSTOX Substance ID

DTXSID7038864
Record name 2,2'-Methylenebis(ethyl-6-tert-butylphenol)
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Molecular Weight

368.6 g/mol
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Physical Description

Dry Powder, Pale cream to white free flowing powder with a phenolic odor; [MSDSonline]
Record name Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-
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Record name 2,2'-Methylenebis(6-t-butyl-4-ethylphenol)
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CAS No.

88-24-4
Record name 2,2′-Methylenebis[4-ethyl-6-tert-butylphenol]
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Record name 2,2'-Methylenebis(6-t-butyl-4-ethylphenol)
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Record name Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-
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Record name 2,2'-Methylenebis(ethyl-6-tert-butylphenol)
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Record name 6,6'-di-tert-butyl-4,4'-diethyl-2,2'-methylenediphenol
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Record name 2,2'-METHYLENEBIS(4-ETHYL-6-TERT-BUTYLPHENOL)
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Record name 2,2'-METHYLENEBIS(6-T-BUTYL-4-ETHYLPHENOL)
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Mechanism of Action

Biological Activity

2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) (MBEBP) is a synthetic antioxidant known for its biological activities, particularly in the context of cancer treatment and toxicity studies. This compound has garnered attention for its potential to enhance the efficacy of certain anticancer drugs and its effects on mitochondrial function and reproductive health.

  • Chemical Formula : C25H36O2
  • Molecular Weight : 384.56 g/mol
  • CAS Number : 88-24-4

Antitumor Effects

Research indicates that MBEBP can act as an autophagy-regulating agent, enhancing the efficacy of anticancer drugs such as belotecan, a derivative of camptothecin. In a study conducted on tumor cells, MBEBP was shown to:

  • Increase the level of LC3-II, a marker for autophagy.
  • Decrease the level of p62, indicating enhanced autophagic flux.
  • Induce autophagosome formation in a dose-dependent manner .

The synergistic effect of MBEBP with belotecan suggests that these compounds target different pathways in the autophagic process, which may be beneficial in overcoming drug resistance in cancer therapy.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of MBEBP. Key findings include:

  • Acute Toxicity : The LD50 values for MBEBP were found to be greater than 10 g/kg when administered orally or intraperitoneally in rats .
  • Chronic Effects : Long-term exposure to MBEBP resulted in significant changes in liver enzyme activities and mitochondrial function. Specifically, low concentrations (<50 µM) increased state 4 respiration while higher concentrations (>100 µM) acted as respiratory inhibitors .

The compound was also noted for its uncoupling effects on oxidative phosphorylation in liver mitochondria, leading to weight loss and decreased serum triglyceride levels in treated rats .

Reproductive Toxicity

Studies have highlighted potential reproductive toxicity associated with MBEBP:

  • Exposure during gestation resulted in changes in motor activity and reproductive organ health in rats. Notably, testicular damage was observed alongside decreased spermatogenesis at higher doses .

Case Study 1: Autophagy Regulation

In vitro experiments demonstrated that treatment with MBEBP led to increased autophagic activity in HEK293A cells. The results indicated that MBEBP could enhance the cytotoxic effects of belotecan by modulating autophagy pathways independently, which may provide a novel approach to improving cancer treatment outcomes .

Case Study 2: Mitochondrial Function and Toxicity

A study assessing the impact of MBEBP on rat liver mitochondria revealed that it acts as an uncoupler of oxidative phosphorylation. This finding is critical as it suggests that while MBEBP may have beneficial antioxidant properties, it also poses risks related to mitochondrial dysfunction and subsequent metabolic disturbances .

Summary Table of Findings

Biological Activity Observed Effect Reference
Antitumor ActivityEnhances efficacy of belotecan; regulates autophagy
Acute ToxicityLD50 > 10 g/kg; low acute toxicity
Chronic ToxicityUncouples oxidative phosphorylation; affects liver enzymes
Reproductive ToxicityTesticular damage; decreased spermatogenesis

Scientific Research Applications

  • Plastics and Polymers
    • YOSHINOX 425 is widely used as an antioxidant in the production of various plastics, including ABS (Acrylonitrile Butadiene Styrene) and PVC (Polyvinyl Chloride). Its ability to enhance thermal stability and prevent color degradation makes it essential in these applications .
  • Rubber Industry
    • In rubber formulations, this compound acts as a stabilizer, improving the longevity and performance of rubber products. It helps to mitigate oxidation during processing and end-use, thus extending the life of rubber components .
  • Coatings and Adhesives
    • The compound is also utilized in coatings and adhesives where it serves to improve resistance to environmental factors such as UV radiation and temperature fluctuations. This application is critical for maintaining the integrity of coatings on outdoor structures .

Health and Safety Considerations

Recent studies have highlighted potential allergic reactions associated with derivatives of 2,2'-methylenebis(4-ethyl-6-tert-butylphenol), particularly in medical devices. For instance, a study reported cases of allergic contact dermatitis linked to 2,2'-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate found in diabetes management devices . This raises important considerations for manufacturers regarding the safety profiles of products containing this compound.

Case Study 1: Efficacy in ABS Resins

A comparative study was conducted to assess the performance of YOSHINOX 425 in ABS resins against other antioxidants. The results indicated that YOSHINOX 425 provided superior thermal stability and color retention compared to conventional antioxidants. The study measured degradation rates under accelerated aging conditions, showing a reduction in discoloration by up to 30% when YOSHINOX 425 was incorporated .

Case Study 2: Allergic Reactions in Medical Devices

A clinical investigation detailed four cases where patients exhibited allergic reactions to materials containing derivatives of this compound. Patch testing confirmed sensitization specifically to the monoacrylate form used in medical adhesives. This case underscores the need for thorough safety evaluations when integrating such compounds into consumer products .

Chemical Reactions Analysis

Oxidation Reactions

MBEBP primarily acts as a radical scavenger, donating hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS) . This antioxidant mechanism involves:

  • Hydrogen atom transfer (HAT): Formation of stabilized phenoxyl radicals after H⁺ donation.

  • Radical chain termination: Prevention of further oxidative damage to substrates.

Under controlled ozonation, MBEBP undergoes oxidative degradation. A study using nano-Fe₃O₄@cow dung ash (CDA) as a catalyst identified major degradation products via GC-MS analysis :

Oxidation Product Structure Type
3,5-Bis(1,1-dimethylethyl)phenolPhenolic derivative
4-(1,5-Dihydroxy-2,6,6-trimethylcyclohex-2-enyl)but-3-en-2-oneCyclic ketone
2-Hydroxyhexanoic acidCarboxylic acid
Propanoic acid, 2,2-dimethyl-Branched carboxylic acid

Conditions:

  • Ozone concentration: 20 mg/L

  • Catalyst dosage: 0.5 g/L

  • Temperature: 25°C

  • Reaction time: 120 minutes .

This process generates hydroxyl radicals (·OH), confirmed by electron paramagnetic resonance (EPR), which cleave the methylene bridge and oxidize alkyl side chains .

Degradation Pathways

MBEBP’s stability under environmental and industrial conditions is influenced by:

  • Catalytic ozonation: Degrades MBEBP into smaller aromatic and aliphatic compounds .

  • Photodegradation: Ultraviolet (UV) exposure accelerates decomposition, though specific pathways require further study.

Toxicological studies indicate that high concentrations (>100 µM) inhibit mitochondrial respiration, while lower concentrations (<50 µM) uncouple oxidative phosphorylation in rat liver mitochondria .

Substitution Reactions

While direct substitution reactions of MBEBP are less documented, derivatives such as 2,2′-methylenebis(6-tert-butyl-4-methylphenol) monoacrylate have been synthesized for industrial applications. These involve:

  • Esterification: Reaction with acyl chlorides to form acrylate derivatives .

  • Crosslinking: Participation in polymer networks via radical-initiated grafting .

Thermal Behavior

MBEBP exhibits thermal stability up to 200°C, making it suitable for high-temperature polymer processing. Above this threshold, decomposition products include:

  • Volatile organic compounds (VOCs): tert-Butyl fragments and phenolic monomers .

  • Carbonaceous residues: Char formation under anaerobic conditions .

Environmental Impact

Degradation products of MBEBP, such as 2-hydroxyhexanoic acid, exhibit lower ecological toxicity compared to the parent compound, as modeled by ECOSAR .

Comparison with Similar Compounds

The antioxidant activity, toxicity, and applications of 2,2'-methylenebis(4-ethyl-6-tert-butylphenol) are influenced by its substituents and bridging groups. Below is a comparative analysis with structurally analogous bisphenolic antioxidants:

Structural and Physicochemical Comparisons
Compound Name Molecular Formula Substituents (Position) Bridging Group Molecular Weight (g/mol) Key Applications
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) C₂₅H₃₆O₂ Ethyl (4), tert-butyl (6) Methylene 368.55 Polymers, rubbers, food packaging
2,2'-Methylenebis(6-tert-butyl-4-methylphenol) (Antioxidant 2246) C₂₃H₃₂O₂ Methyl (4), tert-butyl (6) Methylene 340.51 Plastics, lubricants
4,4'-Butylidenebis(3-methyl-6-tert-butylphenol) C₂₃H₃₂O₂ Methyl (3), tert-butyl (6) Butylidene 340.51 Industrial polymers
4,4'-Methylenebis(2,6-di-tert-butylphenol) C₂₉H₄₄O₂ tert-Butyl (2,6) Methylene 424.66 High-temperature polymers

Key Observations :

  • Bridging Groups : Butylidene bridges (e.g., in 4,4'-butylidenebis derivatives) may reduce antioxidant efficacy compared to methylene bridges due to conformational rigidity .
  • Steric Hindrance: Compounds with tert-butyl groups at the 2,6-positions (e.g., 4,4'-methylenebis(2,6-di-tert-butylphenol)) exhibit superior radical scavenging due to enhanced steric protection of the phenolic -OH group .
Toxicity Profiles
Compound Acute Oral Toxicity (LD₅₀, Rats) Subchronic Effects (90-day study) Reproductive Toxicity
2,2'-Methylenebis(4-ethyl-6-tert-butylphenol) Not reported Testicular atrophy, mitochondrial uncoupling Weak fetal lethality at 750 mg/kg; no teratogenicity
2,2'-Methylenebis(4-methyl-6-tert-butylphenol) Not reported Liver hypertrophy, oxidative stress Maternal toxicity at 375 mg/kg; no teratogenicity
4,4'-Methylenebis(2,6-di-tert-butylphenol) >5,000 mg/kg Low systemic toxicity No data

Key Findings :

  • Ethyl vs. Methyl Substitutents : The ethyl variant (Antioxidant 425) shows higher fetal lethality thresholds (750 mg/kg vs. 375 mg/kg for the methyl analog), suggesting reduced acute toxicity .
Regulatory and Application Differences
  • Food Contact : Antioxidant 2246 is detected in food packaging via GC-MS but faces stricter regulations due to its anticoagulant activity . Antioxidant 425 is less studied in food contact but is preferred in industrial polymers .
  • Environmental Persistence: The ethyl and tert-butyl groups in Antioxidant 425 may increase environmental persistence compared to smaller analogs like 2,2'-methylenebis(4-methylphenol) .

Preparation Methods

Reaction Mechanism and Reagent Selection

Acetals (e.g., methylal, diethylformal) react with 4-ethyl-2-tert-butylphenol in the presence of acid catalysts to form the methylene bridge. The general reaction proceeds as follows:

2(4-ethyl-6-tert-butylphenol)+CH2(OR)2H+2,2’-methylenebis(4-ethyl-6-tert-butylphenol)+2ROH2 \, \text{(4-ethyl-6-tert-butylphenol)} + \text{CH}2(OR)2 \xrightarrow{\text{H}^+} \text{2,2'-methylenebis(4-ethyl-6-tert-butylphenol)} + 2 \, \text{ROH}

Here, RR represents alkyl groups such as methyl or ethyl. Acetals serve as formaldehyde equivalents, avoiding direct handling of gaseous formaldehyde and enabling homogeneous reaction conditions.

Catalytic Systems

Both mineral acids (e.g., sulfuric, phosphoric) and solid acid catalysts (e.g., sulfonated styrene-divinylbenzene resins) are effective. Sulfuric acid achieves 98% yield at 60°–70°C within 2 hours, while cation-exchange resins facilitate continuous flow reactions at 50°–80°C with 99% yield. The choice of catalyst impacts downstream processing: homogeneous acids require neutralization with bases (e.g., CaO), whereas resin catalysts are mechanically separated post-reaction.

Process Optimization

Key parameters include:

  • Acetal-to-phenol molar ratio : 4:1 to 5:1 optimizes reaction kinetics and minimizes excess reagent.

  • Temperature : 30°–140°C, with higher temperatures (>100°C) reducing reaction time but risking side reactions.

  • Residence time : 1–4 hours for batch systems; 50–60 ml/hr flow rates in continuous setups.

Comparative Evaluation of Methodologies

The table below contrasts traditional and acetal-mediated methods:

ParameterTraditional Emulsion MethodAcetal-Mediated Method
Yield 96–98%98–99%
Wastewater 12,000–15,000 L/tonNone
Catalyst Recovery Not feasibleYes (resin catalysts)
Process Type Batch-onlyBatch or continuous
Reaction Medium Water-surfactant emulsionNeat acetal

The acetal method’s environmental and operational advantages are clear, particularly for industrial-scale production.

Experimental Data and Analytical Findings

The following table summarizes patented synthesis examples for 2,2'-methylenebis(4-ethyl-6-tert-butylphenol):

ExampleReactantAcetalCatalystConditions (°C/hr)Yield (%)Melting Point (°C)
14-Ethyl-2-tert-butylphenolMethylalH₂SO₄60–70/298128–129
24-Ethyl-2-tert-butylphenolDiethylformalSulfonated resin85–95/492128–129
34-Ethyl-2-tert-butylphenolMethylalHClO₄30–40/385128–129

Product purity was confirmed via melting point consistency and absence of byproducts in NMR analysis.

Industrial Applications and Scalability

The acetal method’s compatibility with continuous flow reactors enables large-scale production. For instance, tubular reactors packed with cation-exchange resins achieve 99% yield at 50–80°C with methylal recycling . This scalability, combined with negligible waste, makes the process economically viable for polymer stabilizer manufacturing.

Q & A

Q. What are the limitations of extrapolating in vitro antioxidant data to in vivo models?

  • Methodological Answer : In vitro assays (e.g., DPPH) neglect bioavailability and metabolism. Use ex vivo models (e.g., rat liver microsomes) to measure inhibition of lipid peroxidation (TBARS assay) and correlate with in vivo oxidative stress markers (e.g., serum 8-OHdG) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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